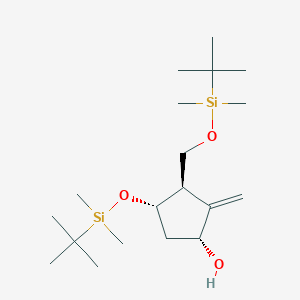
8-Phenylisoquinoline
説明
8-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It is a type of isoquinoline, a class of heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of isoquinolines, including 8-Phenylisoquinoline, has been a subject of research. A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .Molecular Structure Analysis
The molecular structure of 8-Phenylisoquinoline consists of a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 8-Phenylisoquinoline involve a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This reaction can be triggered by switching on/off a hydroxyl protecting group of oximes, delivering a series of isoquinolines and isoquinoline N-oxides .Physical And Chemical Properties Analysis
8-Phenylisoquinoline has an average mass of 205.255 Da and a monoisotopic mass of 205.089142 Da . The physical and chemical properties of a compound like 8-Phenylisoquinoline are primarily related to its molecular structure, functional groups, and degradation .科学的研究の応用
1. Malaria Treatment
Research by Baird (2019) details the use of 8-aminoquinolines, which include derivatives of isoquinoline, in treating latent malaria. These compounds have been pivotal in treating this endemic disease, with notable developments in their therapeutic applications.
2. Dopamine Antagonism
Ellefson et al. (1980) explored the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists. Their study, documented in the Journal of Medicinal Chemistry, indicates the potential of these compounds in neurology, particularly in relation to dopamine receptor activities.
3. Antidepressant Properties
Zára-Kaczián et al. (1986) reported in the Journal of Medicinal Chemistry the antidepressant action of certain tetrahydroisoquinoline derivatives. This indicates their relevance in developing treatments for mood disorders.
4. Antitumor Agents
Atwell et al. (1988) identified phenylquinoline-8-carboxamides as potential antitumor agents. Their findings, published in the Journal of Medicinal Chemistry, suggest that these compounds could be used in cancer treatment due to their ability to interact with DNA.
5. Antimicrobial and Antifungal Effects
Saadeh, Sweidan, and Mubarak (2020) in Molecules highlighted the wide range of biological activities of 8-Hydroxyquinoline derivatives, including antimicrobial and antifungal effects.
6. Antitumor Cytotoxicity
Cho et al. (2002) conducted a study on 3-arylisoquinoline antitumor agents, as detailed in Bioorganic & Medicinal Chemistry. They explored the structure-activity relationships of these compounds in treating human lung tumors.
7. Anti-Viral Activities
He et al. (2014) in Molecules synthesized isoquinoline derivatives and evaluated them for their anti-viral activities, indicating their potential use in treating viral infections.
8. Palladium-Catalyzed Synthesis
Andreu et al. (2005) described the synthesis of new 8-arylisoquinoline derivatives using palladium-catalyzed Suzuki cross-coupling reactions, as detailed in Tetrahedron. This showcases the compound's role in advanced chemical synthesis techniques.
9. Allergic and Immune Responses
Georgiev et al. (1979) investigated substituted 1-phenylisoquinolines for potential antiallergic activity, as reported in the Journal of Medicinal Chemistry. This research suggests the role of isoquinoline derivatives in modulating immune responses.
Safety and Hazards
特性
IUPAC Name |
8-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRABUEPOPVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




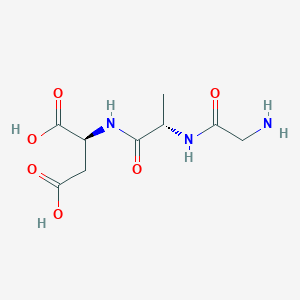

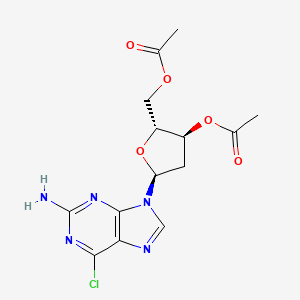
![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)
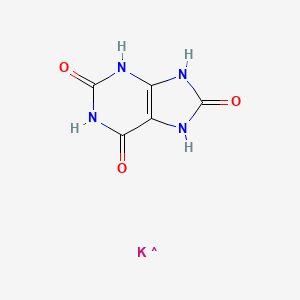
![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)
![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)

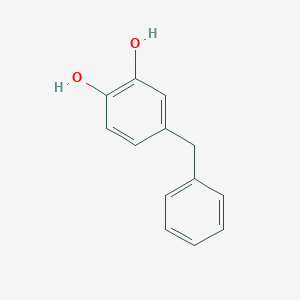
![(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid](/img/structure/B3279814.png)
![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)
![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)
